4-Aminocinnamic acid

Übersicht

Beschreibung

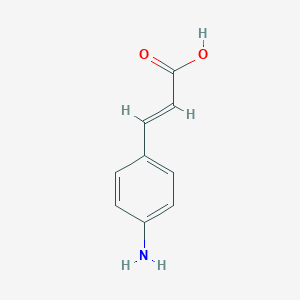

4-Aminocinnamic acid is an organic compound with the chemical formula C9H9NO2. It is a derivative of cinnamic acid, where an amino group is substituted at the para position of the phenyl ring. This compound appears as a white crystalline solid and is soluble in hot water and ethanol. It is used in various organic synthesis reactions and has applications in biochemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid can be synthesized through several methods. One common method involves the reaction of benzaldehyde with ammonia in ethanol to form benzylamine. This intermediate then undergoes a nucleophilic addition reaction with salicylaldehyde under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using enzyme-catalyzed reactions. For instance, phenylalanine ammonia-lyase derived from yeast Rhodotorula glutinis can convert 4-aminophenylalanine to this compound efficiently .

Analyse Chemischer Reaktionen

Photodimerization ([2+2] Cycloaddition)

4-ACA undergoes [2+2] photodimerization under UV irradiation, forming cyclobutane derivatives. This reaction occurs in a single-crystal-to-single-crystal (SCSC) manner, preserving crystallinity throughout the process1.

Key Findings :

-

Reaction Conditions : UV light (254 nm) induces dimerization in the bromide salt of 4-ACA ([1H]Br).

-

Mechanism : The reaction follows a topochemical pathway, requiring proper alignment of monomers in the crystal lattice.

-

Characterization : Raman spectroscopy and DFT simulations confirm synchronous lattice dynamics and chemical bond reorganization during dimerization1.

Table 1: Photodimerization Parameters

| Parameter | Value/Description |

|---|---|

| Wavelength | 254 nm UV |

| Crystal System | Monoclinic, space group P2₁/c |

| Reaction Efficiency | Quantitative conversion |

| Key Spectral Shift | Raman modes at 120–160 cm⁻¹ (lattice dynamics) |

Enzymatic Deamination

4-ACA is synthesized via enzymatic deamination of 4-aminophenylalanine using phenylalanine ammonia-lyase (PAL). This reaction is critical for industrial production234.

Key Findings :

-

Catalyst : Rhodotorula glutinis-derived PAL (RgPAL) shows 8-fold higher activity compared to Arabidopsis thaliana PAL (AtPAL4)3.

-

Reaction Conditions :

-

pH 8–9, 37°C, 24-hour incubation.

-

Substrate: 20 mM 4-aminophenylalanine.

-

-

Yield Optimization : Mutagenesis (e.g., H123E mutation in AtPAL4) enhances selectivity for 4-aminophenylalanine, reducing cinnamic acid byproducts24.

Table 2: Enzymatic Reaction Performance

| Enzyme Variant | PAL Activity (U/mg) | 4APAL Activity (U/mg) | Yield (mg/L) |

|---|---|---|---|

| RgPAL (wild-type) | 8.5 | 8.0 | 1,700–1,780 |

| AtPAL4-H123E | 0.06* | 1.25 | 178 |

| *Reduced PAL activity due to selective 4APAL enhancement4. |

Biochemical Interactions

4-ACA competitively inhibits bioluminescence in Vargula hilgendorfii by binding to light-producing systems. This inhibition is reversible with 4-hydroxycinnamic acid or 3,4-dihydroxycinnamic acid5.

Key Observations :

-

Binding Affinity : Strong interaction with bioluminescence proteins, requiring 1 mM 4-hydroxycinnamic acid for displacement.

-

Specificity : Positional isomers (2- or 3-amino derivatives) show no inhibitory effects5.

Synthetic Pathway Engineering

4-ACA is produced via engineered E. coli strains using glucose as a feedstock. The pathway involves:

-

Chorismate pathway : Biosynthesis of 4-aminophenylalanine via aminodeoxychorismate synthase (PapA/PapBC).

-

Deamination : Conversion to 4-ACA using RgPAL6.

Industrial Relevance :

-

Scalable production (>1 g/L) achieved under optimized pH and induction conditions4.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block in Organic Synthesis

4-Aminocinnamic acid is utilized as a fundamental building block in organic synthesis. It plays a crucial role in constructing more complex molecules, particularly in the development of polymers and other functional materials. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications.

Polymer Synthesis

Recent studies have highlighted the use of this compound in synthesizing high-performance polymers. For instance, biobased polyimides derived from this compound exhibit advantageous properties such as thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries .

Biology

Fluorescent Probes

In biological research, this compound serves as a fluorescent probe in biochemical assays. Its ability to fluoresce upon excitation makes it valuable for tracking biological processes and interactions at the molecular level. This application is particularly useful in studying cellular mechanisms and drug interactions .

Antibacterial Properties

The compound has been investigated for its potential antibacterial properties. Research indicates that this compound can inhibit bacterial growth, making it a candidate for developing antibacterial materials in medical devices and food packaging .

Medicine

Therapeutic Applications

this compound is being explored for its therapeutic potential, particularly in treating conditions related to oxidative stress and inflammation. Studies suggest that it may modulate pathways involved in neurodegenerative diseases, offering insights into new treatment modalities .

Drug Development

The compound's structural characteristics make it an attractive scaffold for drug development. Modifications to its structure can lead to derivatives with enhanced biological activity, which are being investigated for their efficacy against various diseases .

Industry

Modification of Cellulose Fibers

In industrial applications, this compound is used to modify cellulose fibers, imparting antibacterial properties that are beneficial for medical textiles and food packaging materials. This application addresses the growing demand for antimicrobial solutions in consumer products .

Production Methods

Innovative production methods using enzymes such as ammonia lyase have been developed to synthesize this compound efficiently from natural precursors like 4-aminophenylalanine. This biotechnological approach not only enhances yield but also aligns with sustainable practices by utilizing renewable resources .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Aminocinnamic acid, particularly in its antibacterial applications, involves the formation of Schiff bases with aldehyde groups on bacterial cell walls. This interaction disrupts the cell wall integrity, leading to bacterial cell death. The compound targets the amino groups on proteins, inhibiting their function and ultimately leading to the inactivation of bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Cinnamic acid: The parent compound, lacking the amino group.

4-Aminobenzoic acid: Similar structure but with a carboxyl group instead of the cinnamic acid moiety.

4-Nitrocinnamic acid: Similar structure but with a nitro group instead of an amino group.

Uniqueness: 4-Aminocinnamic acid is unique due to its combination of the cinnamic acid backbone with an amino group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring both structural rigidity and functional versatility .

Biologische Aktivität

4-Aminocinnamic acid (4-ACA), a derivative of cinnamic acid, has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of 4-ACA, focusing on its antimicrobial properties, enzymatic production methods, and potential applications in biobased materials.

This compound is characterized by the chemical formula and features an amino group at the para position of the cinnamic acid structure. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly when used in coordination with metal ions. For instance, when combined with zinc nitrate, 4-ACA forms complexes that exhibit significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound Complexes

| Compound Type | Pathogen | Activity Observed |

|---|---|---|

| 0D Complex [Zn(4-ACA)2(H2O)2] | Pseudomonas aeruginosa | Effective planktonic killing |

| 1D Coordination Polymer | E. coli | Inhibition of biofilm growth |

| 2D/3D Metal-Organic Frameworks | Staphylococcus aureus | Strong antibacterial effects |

The antimicrobial mechanism is believed to involve disruption of microbial membranes and interference with nucleic acids, leading to increased permeability and cell death .

Enzymatic Production Methods

The synthesis of this compound can be achieved through enzymatic pathways utilizing phenylalanine ammonia lyase (PAL). Recent advancements have focused on improving the efficiency of this enzymatic conversion. For example, researchers have identified specific mutations in PAL that enhance its activity towards converting 4-aminophenylalanine into 4-ACA.

Table 2: Enzymatic Activity of PAL Variants

| Enzyme Variant | PAL Activity (μmol/min/mg) | 4APAL Activity (μmol/min/mg) |

|---|---|---|

| Wild Type PAL | 0.18 | 0.012 |

| AtPAL4 (mutated variant) | High | Significantly improved |

These findings indicate that targeted enzyme engineering can lead to higher yields of 4-ACA, making it more viable for industrial applications .

Applications in Biobased Materials

This compound has also been explored as a building block for biobased polyimides (PIs). These materials demonstrate excellent mechanical properties and biocompatibility, making them suitable for various applications in biomedical devices and packaging.

Case Study: Biobased Polyimides from this compound

In a study focusing on the photodimerization of 4-ACA, researchers developed polyimide films that exhibited high tensile strength and transparency. The films were evaluated for their potential use in biomedical applications due to their favorable cell compatibility .

Eigenschaften

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870966 | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-18-2, 17570-30-8 | |

| Record name | p-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2393-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.